molecular formula C14H11ClN2O3S B2644276 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol CAS No. 1457269-42-9

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol

Cat. No.: B2644276
CAS No.: 1457269-42-9
M. Wt: 322.76
InChI Key: TWWVEKZVXGSBCO-UHFFFAOYSA-N
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Description

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the DNA of microorganisms, inhibiting their replication and transcription processes. This leads to the disruption of cellular functions and ultimately the death of the microorganism .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
  • 2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
  • 5-Chloro-2-(1H-benzimidazol-2-yl)phenol

Uniqueness

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is unique due to the presence of both the chlorine and methylsulfonyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to other benzimidazole derivatives .

Properties

IUPAC Name

5-chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-21(19,20)9-3-5-11-12(7-9)17-14(16-11)10-4-2-8(15)6-13(10)18/h2-7,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWVEKZVXGSBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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